![molecular formula C13H10FN3O2S B1391451 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide CAS No. 1197852-65-5](/img/structure/B1391451.png)
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide
描述
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyridine core.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives, each with potential unique properties and applications.
科学研究应用
Inhibition of Kinases
One of the primary applications of this compound is as an inhibitor of specific kinases, particularly SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 plays a crucial role in regulating electrolyte balance and cell proliferation, making it a target for treating conditions such as:
- Chronic renal disease
- Congestive heart failure
- Cardiovascular remodeling
The inhibition of SGK-1 by 1H-Pyrrolo[2,3-b]pyridine derivatives has been shown to modulate abnormal cellular activities associated with these diseases, providing a novel therapeutic approach .
Antitumor Activity
The compound has demonstrated potential as an antitumor agent. For instance, derivatives of 1H-Pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their ability to inhibit B-Raf kinase, particularly the B-Raf(V600E) mutation associated with melanoma. This mutation is a well-known target in cancer therapy due to its role in tumor growth and survival .
Case Studies and Research Findings
Several studies have highlighted the efficacy of 1H-Pyrrolo[2,3-b]pyridine derivatives in preclinical models:
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar core structure but different functional groups, leading to varied biological activities.
1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide: Similar sulfonic acid group but different substituents, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
生物活性
1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide, identified by CAS number 1197852-65-5, is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article compiles detailed findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its pharmacological effects.
- Molecular Formula : C13H10FN3O2S
- Molecular Weight : 291.31 g/mol
- Purity : 95%+
Biological Activity Overview
The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives has been extensively studied, particularly their role as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFRs is implicated in various cancers, making these compounds attractive candidates for therapeutic intervention.
Key Findings
- FGFR Inhibition : A study reported that certain derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. Specifically, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential as an anticancer agent .
- Antitumor Activity : In vitro assays showed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Additionally, it significantly reduced cell migration and invasion .
- Selectivity and Safety : The derivatives were evaluated for their selectivity against various kinases and showed promising results with minimal cytotoxicity to normal cells. This selectivity is crucial for developing safe cancer therapies .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. For instance:
- Compounds with electron-withdrawing groups at the para position of the phenyl ring showed enhanced FGFR inhibitory activity.
- Variations in the amide portion also impacted potency; larger substituents tended to decrease activity .
Case Study 1: Inhibition of TNF-α Release
A derivative was tested for its ability to inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli. The compound exhibited significant inhibition, highlighting its potential in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy in Vivo
In vivo studies demonstrated that specific derivatives effectively reduced tumor size in animal models without significant side effects. These findings support further development in clinical settings .
Table 1: Summary of Biological Activities
Compound | Target | IC50 (nM) | Effect on Cell Proliferation | Notes |
---|---|---|---|---|
4h | FGFR1 | 7 | Inhibited | Induced apoptosis |
FGFR2 | 9 | Inhibited | Reduced migration | |
FGFR3 | 25 | Inhibited | Low cytotoxicity |
Table 2: Structure-Activity Relationship Insights
Modification | Activity Change |
---|---|
Para-fluoro substitution | Increased potency |
Larger amide groups | Decreased potency |
常见问题
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid derivatives?
- Methodological Answer : Cyclocondensation reactions between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in acetic acid with catalytic HCl yield 1H-pyrrolo[2,3-b]pyridine scaffolds. Subsequent sulfonation can be achieved using chlorosulfonic acid, followed by amide coupling with 4-fluoroaniline via carbodiimide-mediated activation (e.g., EDC/HOBt) . For amidation, reactive intermediates like acyl chlorides (generated with (COCl)₂ and DMF) are effective for coupling with amines under basic conditions (e.g., triethylamine) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm regiochemistry and substituent positioning. For example, aromatic protons in the pyrrolopyridine core appear between δ 7.5–8.7 ppm, while sulfonamide protons resonate near δ 10–12 ppm .
- Liquid Chromatography-Mass Spectrometry (LCMS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z 311.1 for a related compound) and confirms purity (>95%) via UV detection at 254 nm .
- Elemental Analysis : Validates empirical formula consistency (e.g., C, H, N, S content) .
Q. What are the key considerations for optimizing reaction yields in amide bond formation?
- Methodological Answer :
- Activation of Carboxylic Acids : Use (COCl)₂ or SOCl₂ for acyl chloride formation, particularly for sterically hindered acids. Catalytic DMF enhances reactivity .
- Solvent Selection : Dichloromethane or THF minimizes side reactions.
- Base Choice : Triethylamine or DMAP neutralizes HCl byproducts during coupling .
- Stoichiometry : A 1.2:1 molar ratio of amine to acyl chloride improves conversion .
Advanced Research Questions
Q. How can structural modifications to the pyrrolopyridine core influence biological activity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl at position 5) enhances metabolic stability but may reduce solubility. Fluorine at the phenylamide moiety (e.g., 4-fluoro substitution) improves target binding via hydrophobic interactions .
- SAR Studies : Replace the sulfonamide with carboxamide or urea groups to assess potency changes. For example, replacing sulfonic acid with carboxylic acid in related compounds reduced STAT3 inhibition efficacy by 60% .
- Crystallography : Co-crystallization with target proteins (e.g., STAT3) reveals binding modes and guides rational design .
Q. What mechanistic insights explain discrepancies in reported synthetic yields (e.g., 10% vs. 94%)?
- Methodological Answer :
- Intermediate Stability : Low yields (e.g., 10%) may arise from hydrolysis of reactive intermediates (e.g., acyl chlorides) in aqueous conditions. Anhydrous solvents and inert atmospheres mitigate this .
- Purification Challenges : High yields (e.g., 94%) often involve crude product use without chromatography, risking impurities. Reproducibility requires standardized workup protocols (e.g., recrystallization vs. column chromatography) .
- Catalyst Optimization : Screening Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) can enhance reaction efficiency .
Q. How does this compound modulate STAT3 signaling pathways, and what experimental models validate this?
- Methodological Answer :
- In Vitro Models : Treat HEK293T or cancer cell lines (e.g., MDA-MB-231) with the compound (1–10 µM) and assess STAT3 phosphorylation (Y705) via Western blot using anti-pSTAT3 antibodies. A 50% inhibition at 5 µM is indicative of potency .
- Cytokine Profiling : ELISA measures downstream IL-6 or VEGF secretion post-treatment. Dose-dependent reduction (e.g., IC₅₀ = 3.2 µM for IL-6) confirms functional inhibition .
- Molecular Dynamics Simulations : Predict binding affinity to the SH2 domain of STAT3 and validate with mutagenesis (e.g., Arg609Ala) .
Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug Design : Convert the sulfonamide to a methyl ester (hydrolyzed in vivo) or PEGylate the core .
- Formulation : Use co-solvents (e.g., 10% DMSO in saline) or nanoemulsions to enhance bioavailability .
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) while monitoring permeability via Caco-2 assays .
Q. Contradictory Data Analysis
Q. How should researchers reconcile conflicting reports on the biological efficacy of pyrrolopyridine derivatives?
- Methodological Answer :
- Assay Standardization : Variability in cell lines (e.g., Jurkat vs. primary T cells) or STAT3 activation methods (e.g., IL-6 vs. oncogenic transfection) impacts results. Use isogenic cell models and harmonized protocols .
- Batch Purity : HPLC purity >98% is critical; impurities (e.g., unreacted starting materials) may artifactually inflate or suppress activity .
- Orthogonal Validation : Combine Western blot, luciferase reporter assays, and RNA-seq to cross-verify STAT3 pathway modulation .
属性
IUPAC Name |
N-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2S/c14-9-3-5-10(6-4-9)17-20(18,19)12-8-16-13-11(12)2-1-7-15-13/h1-8,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPUIAZZTFMPNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2S(=O)(=O)NC3=CC=C(C=C3)F)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。